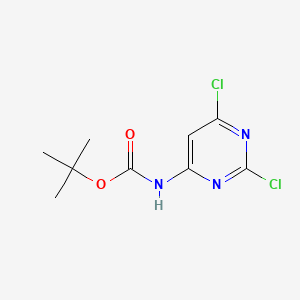

tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate is a chemical compound with the linear formula C9H11CL2N3O2 .

Synthesis Analysis

The synthesis of tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate involves the reaction between 2,6-dichloro-4-nitropyrimidine and tert-butyl isocyanate. The resulting product is then treated with hydrochloric acid to produce tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate.Molecular Structure Analysis

The molecular structure of tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate is represented by the InChI code: 1S/C9H11Cl2N3O2/c1-9(2,3)16-8(15)14-6-4-5(10)12-7(11)13-6/h4H,1-3H3,(H,12,13,14,15) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 264.11 . It is a white solid with a density of 1.4±0.1 g/cm3 . It has a boiling point of 318.5±27.0 °C at 760 mmHg and a flash point of 146.4±23.7 °C .Aplicaciones Científicas De Investigación

Chemical Structure and Interaction

Isomorphous Crystal Structures

tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate are part of an isostructural family, illustrating the relevance of tert-butyl carbamates in the formation of certain crystal structures. The molecules in these structures are interconnected through a bifurcated N-H⋯O hydrogen bond and a C-X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).

Reaction Studies

Interaction with Glycine Esters

The interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl and tert-butylglycinate, depending on the reaction conditions, can lead to the formation of derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. The composition and structure of the synthesized compounds were confirmed by NMR-spectroscopy, chromatography mass-spectrometry, and elemental analysis (Zinchenko et al., 2018).

Photoredox-Catalyzed Processes

Amination of o-Hydroxyarylenaminones

tert-Butyl ((perfluoropyridin-4-yl)oxy)carbamate, a versatile amidyl-radical precursor developed in a laboratory, was used in a photoredox-catalyzed amination of o-hydroxyarylenaminones. This established a new cascade pathway for assembling a range of 3-aminochromones under mild conditions. The downstream transformations of these 3-aminochromones to construct diverse amino pyrimidines indicate the broadening of applications of this photocatalyzed protocol (Wang et al., 2022).

Structural Activity Studies

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines was synthesized as ligands for the histamine H4 receptor. Compound 3, 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, and its derivatives showed promising results, with some exhibiting potent in vitro activity and effectiveness as anti-inflammatory and antinociceptive agents in animal models. This underscores the potential of tert-butyl carbamate derivatives in developing therapeutics (Altenbach et al., 2008).

Organogel and Fluorescent Sensor Applications

Pyrimidine-Containing β-Iminoenolate Difluoroboron Complexes

New pyrimidine-containing β-iminoenolates and their difluoroboron complexes were synthesized, highlighting the role of tert-butyl in gel formation. These complexes exhibited reversible mechanofluorochromic behavior, with potential as multi-stimuli-responsive soft materials. The xerogel-based film of TCPPAB emitted strong yellow light and could act as a “turn-off” fluorescent sensor to detect TFA vapor (Mi et al., 2018).

Crystallography and Molecular Architecture

Carbamate Derivatives and Hydrogen Bonds

Two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, have been synthesized and structurally characterized. The crystal packing exhibits a complex interplay of strong and weak hydrogen bonds, assembling molecules into a three-dimensional architecture. This highlights the diverse molecular environments and interactions experienced by tert-butyl carbamate derivatives (Das et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N3O2/c1-9(2,3)16-8(15)14-6-4-5(10)12-7(11)13-6/h4H,1-3H3,(H,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNKYVWJTKTHRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC(=N1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670391 |

Source

|

| Record name | tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate | |

CAS RN |

1244949-72-1 |

Source

|

| Record name | tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one](/img/structure/B580842.png)